molecular formula C15H29NO4 B14382800 Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate CAS No. 88584-59-2

Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate

Cat. No.: B14382800
CAS No.: 88584-59-2
M. Wt: 287.39 g/mol
InChI Key: ZRWUOVREOZWKSK-UHFFFAOYSA-N
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Description

Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate is an organic compound that belongs to the class of esters and amines. It is characterized by the presence of both ester and amine functional groups, making it a versatile molecule in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate typically involves the esterification of 3-(dimethylamino)-2,4-diethylpentanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and catalysts is essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of diethyl 3-(dimethylamino)-2,4-diethylpentanedioic acid.

    Reduction: Formation of diethyl 3-(dimethylamino)-2,4-diethylpentanediol.

    Substitution: Formation of various substituted esters or amines depending on the nucleophile used.

Scientific Research Applications

Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, while the amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-(dimethylamino)-2,4-diethylpentanedioate is unique due to its dual functionality as both an ester and an amine. This allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

88584-59-2

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

diethyl 3-(dimethylamino)-2,4-diethylpentanedioate

InChI

InChI=1S/C15H29NO4/c1-7-11(14(17)19-9-3)13(16(5)6)12(8-2)15(18)20-10-4/h11-13H,7-10H2,1-6H3

InChI Key

ZRWUOVREOZWKSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(CC)C(=O)OCC)N(C)C)C(=O)OCC

Origin of Product

United States

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